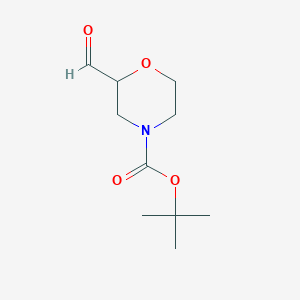

N-Boc-2-morpholinecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKMTSRRGUVABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625019 | |

| Record name | tert-Butyl 2-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-02-6 | |

| Record name | 1,1-Dimethylethyl 2-formyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218594-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-2-morpholinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of N-Boc-2-morpholinecarbaldehyde

Introduction

This compound is a pivotal chiral building block in modern organic and medicinal chemistry. Its structural motif, featuring a protected morpholine ring with a reactive aldehyde functional group, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of common methodologies. The morpholine scaffold is prevalent in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to improve physicochemical properties like solubility and brain permeability.[1] The protected aldehyde allows for selective transformations, such as reductive amination or nucleophilic additions, facilitating the construction of diverse nitrogen-containing heterocycles.[2] Consequently, this compound is frequently employed in the discovery of CNS agents, antivirals, and kinase inhibitors.[2]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis of this crucial intermediate. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of the target compound is fundamental for its synthesis, purification, and handling.

| Property | Value | References |

| CAS Number | 218594-02-6 (racemic), 913642-85-0 ((R)-enantiomer), 847805-31-6 ((S)-enantiomer) | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2][3] |

| Molecular Weight | 215.25 g/mol | [2][4] |

| Boiling Point | ~309 °C at 760 mmHg | [2][3] |

| Density | ~1.18 g/cm³ | [3] |

| Appearance | Varies; often an oil or low-melting solid | |

| Storage | Store at -20°C, sealed and dry | [2][4] |

Overall Synthetic Strategy

The most direct and widely adopted synthetic route to this compound proceeds via a two-step sequence starting from the commercially available alcohol, (±)-2-morpholinemethanol or its enantiomerically pure forms.

-

Protection Step: The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen center during the subsequent oxidation step and to enhance compatibility with multi-step synthetic sequences.[2] The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group.[5]

-

Oxidation Step: The primary alcohol of the resulting N-Boc-2-morpholinemethanol is oxidized to the corresponding aldehyde. This transformation is the core of the synthesis, and several methods can be employed, each with distinct advantages and disadvantages regarding reaction conditions, selectivity, and scalability.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of the Precursor, N-Boc-2-morpholinemethanol

Principle and Mechanism

The protection of the morpholine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. A base, such as triethylamine (NEt₃) or sodium hydroxide (NaOH), is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[5] The carbonate leaving group readily decomposes to carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Detailed Experimental Protocol: N-Boc Protection

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinemethanol (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq). If a base is used, add triethylamine (NEt₃, 1.2 eq) to the solution.[5]

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can often be used directly in the next step. If purification is necessary, dissolve the residue in a solvent like ethyl acetate, wash with a dilute aqueous solution of potassium bisulfate (KHSO₄) to remove any remaining base, followed by a brine wash.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield N-Boc-2-morpholinemethanol, typically as a viscous oil or solid.

Part II: Oxidation of N-Boc-2-morpholinemethanol

The oxidation of a primary alcohol to an aldehyde is a delicate transformation that requires mild and selective reagents to prevent over-oxidation to the corresponding carboxylic acid.[7] Several reliable methods have been established, with the most common being Dess-Martin periodinane (DMP), Parikh-Doering, and Swern oxidations.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidizing agent.[8] It is favored for its mild, non-acidic reaction conditions, rapid reaction times, and simplified workup.[9]

Mechanism of Action

The reaction begins with the substitution of an acetate group on the iodine center by the alcohol.[10] An intramolecular elimination then occurs, where a neighboring acetate acts as a base to abstract the α-hydrogen, leading to the formation of the aldehyde, iodinane, and acetic acid.[7][11]

Caption: Simplified mechanism of Dess-Martin oxidation.

Detailed Experimental Protocol: DMP Oxidation

-

Setup: Dissolve N-Boc-2-morpholinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution portion-wise at room temperature. The reaction is often mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Method B: Parikh-Doering Oxidation

This method is a modification of activated DMSO oxidations that uses a sulfur trioxide pyridine complex (SO₃·py) as the activator.[12] It is operationally simple and can be conducted at non-cryogenic temperatures (0 °C to room temperature), which is a significant advantage over the Swern oxidation.[12][13]

Mechanism of Action

DMSO is first activated by the SO₃·pyridine complex. The alcohol then attacks the activated sulfur species.[14] In the presence of a hindered base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), deprotonation leads to the formation of a sulfur ylide, which undergoes a[3][14]-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and pyridinium sulfate.[12]

Caption: Key steps in the Parikh-Doering oxidation mechanism.

Detailed Experimental Protocol: Parikh-Doering Oxidation

-

Setup: Dissolve N-Boc-2-morpholinemethanol (1.0 eq) and a base such as triethylamine (≥3.0 eq) in a mixture of anhydrous DMSO and DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex (SO₃·py, ≥3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.[14]

Method C: Swern Oxidation

The Swern oxidation is another classic and reliable method that uses DMSO as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[15][16] It is known for its mild conditions and broad functional group tolerance.[15]

Mechanism of Action

DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride.[15][17] The alcohol adds to this species, creating an alkoxysulfonium salt. The addition of a hindered base (e.g., NEt₃) deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide.[17] This ylide then collapses via an intramolecular E2-type elimination to produce the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[16]

Caption: Mechanistic pathway of the Swern oxidation.

Detailed Experimental Protocol: Swern Oxidation

-

Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, keeping the temperature below -60 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of N-Boc-2-morpholinemethanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

-

Elimination: Add triethylamine (NEt₃, 5.0 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

-

Workup: Quench the reaction with water.

-

Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[15]

-

Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Oxidation Methods

The choice of oxidation method depends on several factors, including available equipment, substrate sensitivity, scale, and safety considerations.

| Feature | Dess-Martin Oxidation | Parikh-Doering Oxidation | Swern Oxidation |

| Oxidant/Activator | Dess-Martin Periodinane (DMP) | DMSO / SO₃·pyridine | DMSO / Oxalyl Chloride |

| Temperature | Room Temperature | 0 °C to Room Temperature | -78 °C (cryogenic) |

| Advantages | Mild conditions, fast, easy workup, avoids toxic metals.[8] | Operationally simple, non-cryogenic, avoids Pummerer byproducts.[12][13] | Very mild, high yields, broad functional group tolerance.[15] |

| Disadvantages | DMP can be explosive if impure, stoichiometric iodine waste.[9] | Requires large excess of reagents, pyridine complex can be hygroscopic.[12] | Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS.[15] |

| Typical Yield | High | Good to High | High |

Conclusion

The synthesis of this compound is a well-established process that hinges on two key transformations: the robust N-Boc protection of 2-morpholinemethanol and its subsequent selective oxidation. While several oxidation protocols are effective, the Dess-Martin and Parikh-Doering oxidations are often preferred in modern laboratory settings for their operational simplicity and avoidance of cryogenic conditions. The choice of method ultimately reflects a balance between efficiency, safety, and available resources. As a versatile chiral synthon, this compound remains a cornerstone in the construction of novel therapeutics, underscoring the importance of mastering its synthesis for professionals in drug discovery and development.[1][2][18]

References

- (R)-N-Boc-2-morpholinecarbaldehyde - MySkinRecipes. (URL: )

- This compound| CAS:#218594-02-6 - Letopharm Limited. (URL: )

- Parikh-Doering Oxid

- The dess-martin periodinane - Organic Syntheses Procedure. (URL: )

-

Dess–Martin oxidation - Wikipedia. (URL: [Link])

-

Parikh–Doering oxidation - Wikipedia. (URL: [Link])

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])

- CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock. (URL: )

-

07.13 Dess-Martin Periodinane - YouTube. (URL: [Link])

-

Parikh-Doering Oxidation | Chem-Station Int. Ed. (URL: [Link])

-

Swern oxidation - Wikipedia. (URL: [Link])

-

Swern Oxidation Mechanism - Chemistry Steps. (URL: [Link])

-

Parikh-Doering Oxidation - SynArchive. (URL: [Link])

-

Swern Oxidation Proceedure - MSU chemistry. (URL: [Link])

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

- CN112661672A - Crystallization method of Boc-amino acid - Google P

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchGate. (URL: [Link])

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-N-Boc-2-morpholinecarbaldehyde [myskinrecipes.com]

- 3. This compound| CAS:#218594-02-6 -Letopharm Limited [letopharm.com]

- 4. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 13. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 15. Swern oxidation - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-2-morpholinecarbaldehyde: A Chiral Building Block for Drug Discovery

This guide provides a comprehensive technical overview of N-Boc-2-morpholinecarbaldehyde, a pivotal chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and structural properties, synthesis, reactivity, and applications, offering field-proven insights into its utilization.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, a heterocyclic aldehyde protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules. Its significance lies in the combination of a stereochemically defined morpholine scaffold and a reactive aldehyde functionality. The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The chiral center at the 2-position allows for the synthesis of enantiomerically pure pharmaceuticals, a critical consideration in modern drug design to enhance efficacy and minimize off-target effects.[2][3] The Boc protecting group offers robust protection of the morpholine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring its compatibility with multi-step synthetic sequences.[4][5]

This guide will provide a detailed exploration of the key attributes of this compound, empowering researchers to effectively leverage this versatile building block in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. This section details the key physical and structural characteristics of this compound.

Core Chemical Structure

The fundamental structure of this compound consists of a morpholine ring with a carbaldehyde group at the 2-position and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. The presence of a chiral center at the C-2 position gives rise to two enantiomers: (R)-N-Boc-2-morpholinecarbaldehyde and (S)-N-Boc-2-morpholinecarbaldehyde.

Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that slight variations in these values may be reported by different suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [5][6] |

| Molecular Weight | 215.25 g/mol | [5][6] |

| Boiling Point | 309.1 °C at 760 mmHg | [5] |

| Density | 1.181 g/cm³ | |

| Appearance | Colorless to pale yellow oil | |

| Storage | Store at -20°C, sealed and dry | [5] |

| CAS Number | (R)-enantiomer: 913642-85-0(S)-enantiomer: 847805-31-6Racemate: 218594-02-6 | [6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the morpholine ring, the Boc protecting group, and the aldehyde proton. The protons adjacent to the oxygen atom (H-3 and H-5) are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom (H-6). The aldehyde proton typically resonates as a singlet or a doublet in the downfield region (around 9-10 ppm). The tert-butyl group of the Boc protecting group gives a characteristic singlet at approximately 1.4-1.5 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The carbons of the morpholine ring appear in the range of 40-70 ppm, with the carbons adjacent to the oxygen being more deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the carbonyl stretching of the aldehyde group, typically around 1720-1740 cm⁻¹. Another strong carbonyl stretch for the Boc group is observed around 1690-1700 cm⁻¹. The C-H stretching of the aldehyde proton can sometimes be observed as a weaker band around 2720 cm⁻¹.

-

Mass Spectrometry (MS): While specific public data is limited, mass spectrometry would be expected to show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the preparation of chiral pharmaceuticals. A common and effective strategy involves the synthesis of the corresponding alcohol, (R)- or (S)-N-Boc-2-(hydroxymethyl)morpholine, followed by a mild oxidation to the aldehyde.

Synthetic Workflow for this compound

Experimental Protocol: A Representative Synthesis

The following protocol outlines a two-step synthesis of enantiopure this compound, starting from the corresponding chiral epichlorohydrin. This method is a well-established route for the preparation of chiral morpholine derivatives.[2]

Step 1: Synthesis of (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Reaction Setup: To a solution of (R)-epichlorohydrin in a suitable solvent such as isopropanol, add aminoethanol. The reaction is typically carried out at elevated temperatures.

-

Cyclization: The initial ring-opening of the epoxide by the amine is followed by an intramolecular cyclization to form the morpholine ring.

-

Boc Protection: The resulting 2-(hydroxymethyl)morpholine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or a biphasic mixture.[8]

-

Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove salts and excess reagents. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[8]

Step 2: Swern Oxidation to (R)-N-Boc-2-morpholinecarbaldehyde

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[5][9][10]

-

Activation of DMSO: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, and the mixture is stirred for a short period.

-

Alcohol Addition: A solution of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in dichloromethane is then added slowly to the activated DMSO mixture at -78 °C.

-

Base Addition and Reaction: After stirring for a period, triethylamine is added to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography to afford the final product, (R)-N-Boc-2-morpholinecarbaldehyde.

Causality Behind Experimental Choices:

-

Chiral Epichlorohydrin as a Starting Material: The use of enantiopure epichlorohydrin is a cornerstone of this strategy, as it directly installs the desired stereochemistry at the C-2 position of the morpholine ring.

-

Boc Protection: The Boc group is chosen for its stability under a wide range of synthetic conditions, including the basic conditions of the initial cyclization and the oxidative conditions of the Swern reaction. Its facile removal under mild acidic conditions makes it an ideal protecting group for multi-step syntheses.

-

Swern Oxidation: This oxidation method is preferred due to its mild reaction conditions, which are compatible with the Boc protecting group and minimize the risk of racemization of the chiral center. The low temperature (-78 °C) is critical to control the reactivity of the activated DMSO species.

Reactivity and Chemical Transformations

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Key Reaction Pathways of this compound

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[11][12][13][14] this compound readily undergoes reductive amination with primary or secondary amines in the presence of a suitable reducing agent.

The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde with the amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Self-Validating System: The success of the reductive amination can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting aldehyde and the formation of the product. The structure of the resulting N-substituted 2-aminomethylmorpholine derivative can be confirmed by NMR and mass spectrometry.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[3][15][16] this compound can be reacted with a phosphorus ylide (a Wittig reagent) to form a vinyl-substituted morpholine derivative. The stereochemical outcome of the Wittig reaction (E- or Z-alkene) is dependent on the nature of the ylide used.

Self-Validating System: The progress of the Wittig reaction can be followed by TLC, looking for the disappearance of the aldehyde and the appearance of a new, less polar spot corresponding to the alkene product. The structure and stereochemistry of the resulting alkene can be determined by NMR spectroscopy, particularly through the analysis of the coupling constants of the vinylic protons.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a diverse range of pharmaceutical agents.[5] Its application spans several therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[17][18][] The morpholine moiety is frequently incorporated into kinase inhibitors to enhance their solubility, cell permeability, and overall drug-like properties.[10][20] this compound serves as a key chiral precursor for the synthesis of complex morpholine-containing scaffolds in the development of novel kinase inhibitors.

Antiviral Agents

The development of effective antiviral therapies is a major focus of modern drug discovery.[21] Chiral morpholine derivatives have been explored as components of antiviral agents. For instance, while not a direct precursor in all commercial syntheses, the structural motif of a substituted morpholine is relevant to the design of neuraminidase inhibitors like oseltamivir (Tamiflu®).[21][22][23][24][25] The ability to introduce specific stereochemistry and further functionalize the molecule via the aldehyde group makes this compound a valuable tool in the synthesis of novel antiviral candidates.

Central Nervous System (CNS) Agents

The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates, making it a valuable component in the design of CNS-active compounds.[1] The use of enantiomerically pure this compound allows for the synthesis of specific stereoisomers of CNS drug candidates, which can lead to improved efficacy and a better safety profile.

Conclusion

This compound is a testament to the power of rational design in synthetic chemistry. Its combination of a chiral morpholine core, a versatile aldehyde functionality, and a robust protecting group has established it as an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its strategic importance in the quest for novel and effective therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the utility of this compound is set to expand, further solidifying its role as a key building block in the future of drug discovery.

References

-

MySkinRecipes. (R)-N-Boc-2-morpholinecarbaldehyde. [Link]

-

ScienceDaily. (2019). New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. [Link]

-

National Center for Biotechnology Information. (2023). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]

-

National Center for Biotechnology Information. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

-

MySkinRecipes. (R)-N-Boc-2-morpholinecarbaldehyde. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

-

Organic Syntheses. (2004). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

Wikipedia. Oseltamivir total synthesis. [Link]

-

Organic Syntheses. (2003). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. [Link]

-

Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

ResearchGate. (2020). Reductive amination of aldehydes to primary amines. [Link]

-

PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

-

Wipf Group. (2007). A Practical Synthesis of (-)-Oseltamivir. [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

National Center for Biotechnology Information. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

iSm2. (2010). Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). [Link]

-

Scribd. Oseltamivir Synthesis for Chemists. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

-

ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

National Center for Biotechnology Information. (2009). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-N-Boc-2-morpholinecarbaldehyde [myskinrecipes.com]

- 6. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 7. (R)-N-Boc-2-morpholinecarbaldehyde | 913642-85-0 [chemicalbook.com]

- 8. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 23. scribd.com [scribd.com]

- 24. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

N-Boc-2-morpholinecarbaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-2-morpholinecarbaldehyde

Authored by a Senior Application Scientist

Introduction: The Structural Elucidation of a Key Chiral Building Block

This compound is a pivotal chiral intermediate in medicinal chemistry and drug development.[1] Its rigid morpholine scaffold, combined with the reactive aldehyde functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for synthesizing complex, enantiomerically pure bioactive molecules, including CNS agents and antivirals.[1] The precise stereochemical and electronic configuration of this molecule dictates its reactivity and suitability for multi-step synthetic pathways.[1]

Therefore, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features and the logic of experimental design, reflecting a field-proven approach to analytical chemistry.

The molecular structure, with key atoms numbered for spectroscopic assignment, is presented below. Note that due to the rotational barrier of the carbamate C-N bond, NMR spectra may show evidence of multiple conformers.[2]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Environment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR provide a complete map of the molecular framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations corresponding to the number of protons, and their splitting patterns (multiplicity) indicating adjacent protons. The presence of the electron-withdrawing Boc group, the oxygen heteroatom, and the aldehyde creates a distinct and predictable pattern of chemical shifts.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-9 (Aldehyde) | 9.5 - 9.7 | d | ~1-3 | 1H |

| H-2 | 4.1 - 4.3 | m | - | 1H |

| H-3 (eq), H-5 (eq) | 3.8 - 4.0 | m | - | 2H |

| H-6 (ax) | 3.6 - 3.8 | m | - | 1H |

| H-3 (ax), H-5 (ax) | 2.8 - 3.2 | m | - | 2H |

| H-6 (eq) | 2.6 - 2.8 | m | - | 1H |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | s | - | 9H |

Note: Data are predicted based on general principles and analysis of similar N-substituted morpholines.[3][4] The exact values can vary with solvent and instrument frequency.

Expert Interpretation:

-

Aldehyde Proton (H-9): The most downfield signal, typically between δ 9.5-9.7 ppm, is characteristic of the aldehyde proton.[5] Its high chemical shift is due to the strong deshielding effect of the carbonyl group. It often appears as a doublet due to a small coupling to the adjacent H-2 proton.

-

Morpholine Ring Protons (H-2, H-3, H-5, H-6): These protons reside in a complex region from δ 2.6 to 4.3 ppm. The protons adjacent to the oxygen atom (H-3) and the nitrogen atom (H-5) are shifted downfield relative to simple alkanes. The H-2 proton, being alpha to both the aldehyde and the ring nitrogen, is also significantly deshielded. The chair conformation of the morpholine ring leads to distinct chemical shifts for axial and equatorial protons, resulting in complex, overlapping multiplets.[3]

-

Boc Group Protons: The nine protons of the tert-butyl group appear as a sharp, intense singlet around δ 1.4-1.5 ppm. This is a hallmark of the Boc protecting group and its high integration value (9H) serves as a convenient internal reference.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the carbon environments and complementary information about their electronic nature.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-9 (Aldehyde C=O) | 198 - 202 |

| C-7 (Boc C=O) | 154 - 156 |

| C-8 (Boc quaternary) | 79 - 81 |

| C-2 | 75 - 78 |

| C-3, C-5 | 66 - 68 |

| C-6 | 40 - 45 |

| Boc (-C (CH₃)₃) | 28 - 29 |

Note: Predicted chemical shifts are based on analysis of related structures and established correlation data.[4][6]

Expert Interpretation:

-

Carbonyl Carbons (C-9, C-7): Two distinct signals appear in the far downfield region. The aldehyde carbonyl (C-9) is the most deshielded, appearing around δ 200 ppm. The carbamate carbonyl of the Boc group (C-7) is found further upfield, typically around δ 155 ppm.[7]

-

Boc Quaternary Carbon (C-8): The quaternary carbon of the tert-butyl group is observed around δ 80 ppm.

-

Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The C-2 carbon, attached to both the nitrogen and the formyl group, is highly deshielded. The C-3 and C-5 carbons, adjacent to the ring oxygen, appear in the typical ether region (δ 66-68 ppm). The C-6 carbon, adjacent only to the nitrogen, is the most upfield of the ring carbons.

-

Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group give rise to a single, intense signal around δ 28 ppm.

Visualizing Spectroscopic Connectivity

The following diagram illustrates the molecular structure of this compound with atoms numbered for unambiguous correlation with the NMR data presented.

Caption: Numbering scheme for this compound.

Section 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2975 - 2850 | C-H (Alkyl) | Stretch | Strong |

| 2820, 2720 | C-H (Aldehyde) | Stretch (Fermi Doublet) | Medium |

| 1720 - 1740 | C=O (Aldehyde) | Stretch | Strong |

| 1685 - 1700 | C=O (Boc Carbamate) | Stretch | Strong |

| 1250 - 1050 | C-O (Ether) | Stretch | Strong |

| 1160 - 1175 | C-N | Stretch | Medium |

Note: Data derived from standard IR correlation tables and data for analogous compounds.[6][8][9]

Expert Interpretation:

The IR spectrum provides a distinct fingerprint for this compound.

-

C-H Stretches: The region just below 3000 cm⁻¹ is dominated by strong absorptions from the C-H bonds of the morpholine ring and Boc group.[8] The key diagnostic feature for the aldehyde is the presence of two weaker bands, known as a Fermi doublet, around 2820 cm⁻¹ and 2720 cm⁻¹.[10]

-

Carbonyl Region: This is the most informative region. Two strong, sharp peaks are expected. The aldehyde C=O stretch appears at a higher frequency (~1730 cm⁻¹) than the Boc carbamate C=O stretch (~1690 cm⁻¹). The lower frequency of the carbamate is due to the resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond character. The presence of these two distinct peaks is strong evidence for the molecule's structure.

-

Fingerprint Region: A strong, broad absorption between 1250-1050 cm⁻¹ is characteristic of the C-O-C ether linkage within the morpholine ring.[9] Additional peaks for C-N stretching confirm the morpholine and carbamate structures.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Expected Mass Spectrometry Data

| Ion Species | Calculated m/z (C₁₀H₁₇NO₄) | Description |

| [M+H]⁺ | 216.1230 | Protonated molecule |

| [M+Na]⁺ | 238.1049 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 160.0706 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 116.0706 | Loss of the entire Boc group |

Note: The molecular formula is C₁₀H₁₇NO₄, with a monoisotopic mass of 215.1158 u.[11][12]

Expert Interpretation:

-

Molecular Ion: Under typical ESI-MS conditions, the molecule is unlikely to show a radical cation M⁺•. Instead, it will readily form pseudomolecular ions by adducting with available cations. The most common ions observed will be the protonated molecule [M+H]⁺ at m/z 216.1230 and the sodium adduct [M+Na]⁺ at m/z 238.1049.[6] Observing these ions confirms the molecular weight of the compound.

-

Fragmentation: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 u) or the loss of the entire Boc group (100 u) under in-source fragmentation or MS/MS analysis. The observation of peaks at m/z 160.0706 and 116.0706 would strongly support the presence of the N-Boc moiety.

Section 4: Experimental Protocols – A Self-Validating Workflow

To ensure data integrity, all spectroscopic analyses must follow robust, well-defined protocols. The following methodologies represent a standard, self-validating approach for the characterization of this compound.

Workflow Diagram

Caption: General workflow for spectroscopic analysis.

Step-by-Step Protocols

1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 500 MHz). Lock the instrument on the deuterium signal of CDCl₃ and shim the magnetic field to achieve high homogeneity.[4]

-

¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).[6]

2. FT-IR Spectroscopy (ATR)

-

Sample Preparation: As this compound is often an oil, a thin film can be prepared. Alternatively, place a single drop of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

3. High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight 'TOF' analyzer) using a known calibration standard to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the m/z values of the major ions ([M+H]⁺, [M+Na]⁺) and compare the measured exact masses to the calculated values for the expected elemental formula (C₁₀H₁₇NO₄) to confirm its composition.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise atomic connectivity and chemical environment, the IR spectrum confirms the presence of key aldehyde, carbamate, and ether functional groups, and high-resolution MS verifies the exact molecular weight and elemental formula. This multi-technique, integrated approach ensures the identity and purity of this critical synthetic intermediate, underpinning its reliable use in the complex workflows of pharmaceutical research and development.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Retrieved from [Link]

-

ResearchGate. (2014). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-N-Boc-2-morpholinecarbaldehyde. Retrieved from [Link]

-

Perjesi, P., & Gyorfi, A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

-

Letopharm Limited. (n.d.). This compound| CAS:#218594-02-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Retrieved from [Link]

-

Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Mary, Y. S., et al. (2011). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1386-1394. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Tormyshev, V. M., et al. (2017). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. Retrieved from [Link]

-

Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. Retrieved from [Link]

-

Kovalchik, K. A. (2018). Parsing and analysis of mass spectrometry data of complex biological and environmental mixtures. University of British Columbia. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

MDPI. (2024). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Retrieved from [Link]

-

MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

-

NIST. (n.d.). Butamifos. Retrieved from [Link]

Sources

- 1. (R)-N-Boc-2-morpholinecarbaldehyde [myskinrecipes.com]

- 2. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

introduction to chiral morpholine synthesis

An In-depth Technical Guide to the Synthesis of Chiral Morpholines for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties that often enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of stereocenters into this core structure adds a critical dimension, as the biological activity of enantiomers can differ dramatically. Consequently, robust and efficient methods for the synthesis of enantiomerically pure morpholines are of paramount importance to the pharmaceutical industry. This guide provides a comprehensive overview of the core strategies for chiral morpholine synthesis, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of catalytic asymmetric methods, the strategic use of the chiral pool, and powerful resolution techniques. A detailed case study on the industrial synthesis of the blockbuster drug Aprepitant will illustrate the practical application of these principles in overcoming complex stereochemical challenges.

Introduction: The Strategic Value of the Chiral Morpholine Core

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality, is a cornerstone of contemporary drug design. Its prevalence stems from a unique combination of properties: the oxygen atom often improves aqueous solubility and can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated compared to piperidine, which can reduce off-target effects and improve metabolic stability.[1] This has led to its common use as a bioisosteric replacement for other cyclic amines.[1]

When this scaffold incorporates one or more stereocenters, precise control over the three-dimensional arrangement of atoms becomes essential. The enantiomers of a chiral drug can exhibit vastly different pharmacology, potency, and toxicity. Therefore, the development of stereoselective synthetic routes is not merely an academic exercise but a regulatory and clinical necessity. A prominent example is Aprepitant (Emend®) , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[3][4] Its complex structure features a chiral morpholine core with three contiguous stereocenters, the precise configuration of which is critical for its therapeutic activity.[3][5][6]

Figure 1: Key physicochemical attributes of the morpholine scaffold contributing to its value in drug design.

Core Strategies for Asymmetric Synthesis

The synthesis of chiral morpholines can be broadly categorized into three main approaches: the de novo construction of the ring using asymmetric catalysis, the use of pre-existing chirality from the chiral pool, and the separation of racemic mixtures.

Strategy 1: Catalytic Asymmetric Synthesis

This modern approach seeks to create the desired stereocenter(s) during the formation of the morpholine ring or in a subsequent transformation of a prochiral precursor. These methods are often highly efficient and atom-economical.

One of the most powerful and direct methods for installing chirality is the asymmetric hydrogenation of a C=C double bond within an unsaturated morpholine precursor.[7] This "after cyclization" strategy has been successfully developed using sophisticated chiral catalysts.

Researchers have demonstrated that bisphosphine-rhodium catalysts, particularly those with a large bite angle like the SKP-Rh complex, are highly effective for the hydrogenation of 2-substituted dehydromorpholines.[7][8][9] This approach consistently delivers a wide array of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often reaching up to 99% ee.[7][9][10] The N-acyl group on the dehydromorpholine substrate is crucial for activation and coordination to the metal center, overcoming the low reactivity of the electron-rich enamine system.[7][9]

Figure 2: Asymmetric hydrogenation of a prochiral dehydromorpholine to yield an enantioenriched product.

A highly innovative one-pot strategy enables the synthesis of 3-substituted morpholines from simple ether-containing aminoalkyne substrates.[11][12][13] This process involves a sequential tandem reaction employing two distinct catalysts.

First, a titanium catalyst promotes an intramolecular hydroamination of the alkyne, forming a cyclic imine intermediate. Without isolation, a chiral Noyori-Ikariya ruthenium catalyst, such as RuCl, is introduced to perform an asymmetric transfer hydrogenation on the imine.[11][12] This second step establishes the stereocenter, affording the chiral 3-substituted morpholine in high yield and with enantiomeric excesses typically exceeding 95%.[11][13] Mechanistic studies revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity.[11][12][13]

Strategy 2: Utilization of the Chiral Pool

This classic and highly reliable strategy leverages the vast supply of naturally occurring, enantiomerically pure molecules, such as amino acids and carbohydrates, as starting materials.

A common and effective method involves starting with chiral amino alcohols, which can be readily derived from amino acids like L-valine or L-serine.[1][14][15] For example, a three-component copper-catalyzed reaction has been developed that utilizes chiral amino alcohols, aldehydes, and diazomalonates to construct highly substituted morpholines.[15] Another elegant approach describes a one-pot synthesis of cis-3,5-disubstituted morpholines via a tandem sequence involving the regioselective ring-opening of a chiral aziridine (derived from an amino acid) by an epoxy alcohol.[14] These methods transfer the pre-existing stereochemistry of the starting material to the final morpholine product.

Figure 3: Synthetic pathway from the chiral pool (L-Valine) to a substituted chiral morpholine.

Strategy 3: Resolution of Racemates

When a racemic mixture of a morpholine is synthesized, resolution techniques can be employed to separate the enantiomers.

Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral reagent or catalyst.[16] This difference in reactivity allows for the separation of the slower-reacting enantiomer from the faster-reacting one. For N-heterocycles like morpholines, kinetic resolution can be achieved through acylation with chiral acylating agents.[17] While effective for isolating the unreacted starting material in enantioenriched form, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[18][19]

DKR is a more advanced and efficient process that overcomes the 50% yield limitation of standard kinetic resolution.[19][20] In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire substrate pool is available for conversion into the desired single enantiomeric product, allowing for theoretical yields approaching 100%.[20] This is often achieved by combining an enzyme (for the selective reaction) with a metal catalyst (for the racemization).[20]

Case Study: The Industrial Synthesis of Aprepitant

The synthesis of Aprepitant by Merck is a landmark achievement in process chemistry and a prime example of solving complex stereochemical challenges on an industrial scale.[3][6] The core of the molecule contains a challenging cis-1,2-disubstituted morpholine ring.

A key innovation in the manufacturing process is the use of a crystallization-induced dynamic resolution to establish the stereocenter at the C3 position of a morpholin-2-one intermediate.[3][21] In this process, a racemic N-benzyl oxazinone is treated with a chiral sulfonic acid. This acid serves two roles: it acts as a resolving agent by forming a diastereomeric salt with the desired (S)-enantiomer, and it catalyzes the racemization of the undesired (R)-enantiomer in solution via tautomerization.[3] As the desired (S)-diastereomeric salt is less soluble, it selectively crystallizes, shifting the equilibrium and driving the conversion of the entire racemic starting material into a single, enantiopure solid product in high yield.[3][21]

Subsequent steps, including a highly stereoselective Lewis acid-catalyzed trans-acetalization, are used to install the remaining stereocenters, ultimately leading to the final drug substance.[3][5][6]

Selected Experimental Protocols

Protocol: Catalytic Asymmetric Synthesis of a 3-Substituted Morpholine via Tandem Hydroamination/Transfer Hydrogenation[11][12][13]

This protocol is adapted from the work of Schafer et al. for the synthesis of (S)-3-phenylmorpholine.

Step 1: Intramolecular Hydroamination (Cyclic Imine Formation)

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aminoalkyne substrate (1.0 equiv) and the Ti(NMe₂)₂(BIA)₂ catalyst (5 mol%).

-

Add anhydrous toluene (to 0.2 M concentration) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature. The resulting solution containing the cyclic imine is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

-

To the crude reaction mixture from Step 1, add the Noyori-Ikariya catalyst, RuCl (1 mol%).

-

Add a solution of formic acid and triethylamine (5:2 molar ratio, 2.0 equiv) as the hydrogen source.

-

Stir the mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-phenylmorpholine.

Data Summary: Representative Catalytic Methods

| Method | Catalyst System | Substrate Type | Typical Yield | Typical ee (%) | Reference |

| Asymmetric Hydrogenation | [Rh(COD)(SKP)]BF₄ | N-Cbz-dehydromorpholine | >99% | 92-99% | [7][9] |

| Tandem Hydroamination/ATH | Ti(NMe₂)₂(BIA)₂ / RuCl[(S,S)-TsDPEN] | Ether-containing aminoalkyne | 70-90% | >95% | [11][12][13] |

| Organocatalytic Chlorocyclization | Cinchona Alkaloid Derivative | Alkenol | 85-95% | 90-97% | [22] |

Conclusion and Future Outlook

The synthesis of chiral morpholines has evolved significantly, moving from classical chiral pool and resolution methods to highly sophisticated catalytic asymmetric strategies. Modern methods featuring asymmetric hydrogenation and tandem catalysis offer exceptional levels of stereocontrol and efficiency, providing powerful tools for drug discovery and development. The industrial synthesis of Aprepitant stands as a testament to how a deep understanding of reaction mechanisms and physical organic principles can lead to elegant and practical solutions for large-scale production.

Future efforts in this field will likely focus on the development of even more sustainable and atom-economical catalysts, the expansion of substrate scope to allow for greater molecular diversity, and the design of novel one-pot, multi-component reactions that can rapidly assemble complex chiral morpholine-containing scaffolds from simple, readily available starting materials.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][11][13]

-

Reddy, L. R., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link][14]

-

Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link][12]

-

ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link][23]

-

Hughes, D. L., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link][15]

-

PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link][11]

-

Hsieh, S.-Y., et al. (2013). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link][17]

-

ResearchGate. (2009). Chapter 10 Synthesis of aprepitant. [Link][3]

-

RSC Publishing. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link][22]

-

Thieme E-Books & E-Journals. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. [Link][25]

-

RSC Publishing. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][10]

-

University of Dhaka. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link][26]

-

PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link][28]

-

NIH. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link][4]

-

ResearchGate. (2013). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link][21]

-

ACS Publications. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. [Link][29]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link][30]

-

NIH. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][7]

-

Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][8]

-

Chinese Journal of Pharmaceuticals. (2014). Synthesis of Aprepitant. [Link][5]

-

PubMed. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link][31]

-

RSC Publishing. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][9]

-

Evotec. (2017). Stereoselective Synthesis of Orthogonally Protected 2,3-Disubstituted Morpholines. [Link][32]

-

ResearchGate. (2022). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link][33]

-

ResearchGate. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link][34]

-

Scribd. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications. [Link][35]

-

Dalal Institute. Sharpless Asymmetric Epoxidation. [Link][36]

-

PubMed Central. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link][37]

-

ResearchGate. (2018). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link][39]

-

NIH. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link][40]

-

Taylor & Francis. (2022). Kinetic resolution – Knowledge and References. [Link][19]

-

ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link][41]

-

MDPI. (2009). Kinetic Resolution: A Powerful Tool for the Synthesis of Planar-Chiral Ferrocenes. [Link][42]

-

ResearchGate. (2018). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). [Link][43]

-

ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link][44]

-

MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link][20]

-

SciSpace. (2019). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link][45]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aprepitant [cjph.com.cn]

- 6. medkoo.com [medkoo.com]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 17. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Catalytic asymmetric synthesis of substituted morpholines and piperazines. | Semantic Scholar [semanticscholar.org]

- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 26. banglajol.info [banglajol.info]

- 27. Morpholine synthesis [organic-chemistry.org]

- 28. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. news.cyprotex.com [news.cyprotex.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]

- 36. dalalinstitute.com [dalalinstitute.com]

- 37. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Sharpless Epoxidation [organic-chemistry.org]

- 39. researchgate.net [researchgate.net]

- 40. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. chemrxiv.org [chemrxiv.org]

- 45. scispace.com [scispace.com]

N-Boc-2-morpholinecarbaldehyde: A Cornerstone for Stereoselective Synthesis in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs and bioactive compounds.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are highly desirable in drug candidates. Within this class, chiral-substituted morpholines offer the three-dimensional complexity necessary for specific and high-affinity interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of N-Boc-2-morpholinecarbaldehyde, a versatile and highly valuable chiral building block. We will delve into its efficient synthesis, explore the chemical principles behind its reactivity, and present its field-proven applications in the stereoselective construction of complex molecular architectures, thereby empowering researchers in pharmaceutical and organic synthesis.

Introduction: The Strategic Value of the Chiral Morpholine Moiety